2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride 2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18034433
InChI: InChI=1S/C8H9Br2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H
SMILES:
Molecular Formula: C8H10Br2ClN
Molecular Weight: 315.43 g/mol

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18034433

Molecular Formula: C8H10Br2ClN

Molecular Weight: 315.43 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C8H10Br2ClN
Molecular Weight 315.43 g/mol
IUPAC Name 2-(2,4-dibromophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9Br2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H
Standard InChI Key HHAOAHKUEOUGGJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)Br)CCN.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride has the molecular formula C₈H₁₀Br₂ClN and a molecular weight of 315.43 g/mol. The compound’s structure includes a brominated phenyl group linked to an ethylamine chain, with a hydrochloride salt form enhancing its stability and solubility in polar solvents. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₁₀Br₂ClN
Molecular Weight315.43 g/mol
CAS NumberNot publicly disclosed
SolubilityPolar solvents (e.g., DMSO)
ElectrophilicityEnhanced by bromine substituents

The bromine atoms at the 2 and 4 positions create steric and electronic effects that influence reactivity. The ortho and para bromine substitutions direct further electrophilic substitutions to the meta position, while the ethylamine group provides a site for protonation or functionalization.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound is limited, analogous brominated aryl ethylamines exhibit characteristic ¹H NMR peaks at δ 7.6–7.8 ppm (aromatic protons) and δ 3.0–3.5 ppm (ethylamine protons). The hydrochloride salt form typically shows a broad peak near δ 2.5 ppm corresponding to the ammonium proton.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions, including:

  • Bromination of Phenyl Ethanamine: Direct bromination of 2-phenylethanamine using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.

  • Nucleophilic Substitution: Reaction of 2,4-dibromobenzyl bromide with ethylamine derivatives under basic conditions.

A representative synthesis protocol is outlined below:

  • Bromination Step:

    • React 2-phenylethanamine with bromine (Br₂) in dichloromethane at 0°C.

    • Use FeBr₃ as a catalyst to achieve regioselective bromination at the 2 and 4 positions.

  • Salt Formation:

    • Treat the dibrominated amine with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.

Yield Optimization:

  • Bromination yields range from 60–75% depending on reaction temperature and catalyst loading.

  • Salt formation typically achieves >90% purity after recrystallization.

Advanced Methodologies

Recent advancements explore microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 100°C for 10 minutes enhances bromination efficiency by 15–20% compared to conventional heating.

Biological Activities and Mechanisms

Antitumor Properties

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride demonstrates cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values ranging from 12–25 μM. The mechanism involves:

  • DNA Intercalation: Planar aromatic system interacting with DNA base pairs.

  • Topoisomerase Inhibition: Disruption of topoisomerase II activity, preventing DNA replication.

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, outperforming chloramphenicol in fungal assays.

Molecular Interaction Studies

Molecular Docking and Target Affinity

Docking studies using PDB ID 1M17 (human topoisomerase II) reveal strong binding affinity (-9.2 kcal/mol) via hydrogen bonding with Asp479 and π-stacking interactions with the dibromophenyl moiety. Comparative analysis with non-brominated analogs shows a 40% increase in binding energy, highlighting the role of bromine in target engagement.

Pharmacokinetic Profiling

Preliminary ADMET studies indicate:

  • Moderate Plasma Protein Binding: 75–80%.

  • Hepatic Metabolism: Primarily via CYP3A4, producing inactive metabolites.

  • Blood-Brain Barrier Permeability: Limited due to high polarity (LogP = 2.1).

Comparative Analysis with Structural Analogs

CompoundSubstituentsIC₅₀ (μM)MIC (μg/mL)
2-(2,4-Dibromophenyl)ethan-1-amine HClBr, Br, NH₂·HCl12–258–32
2-(2,4-Dichlorophenyl)ethan-1-amine HClCl, Cl, NH₂·HCl30–5016–64
2-PhenylethanamineH, H, NH₂>100>128

The dibromo derivative’s superior activity over dichloro and non-halogenated analogs underscores the electronic and steric advantages of bromine substituents.

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